4-Ethylpyridine-3-boronic acid pinacol ester

Description

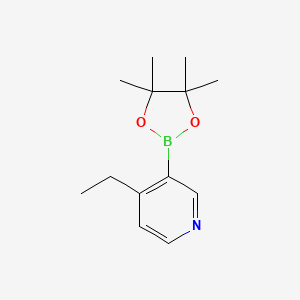

4-Ethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. The compound features a pyridine ring substituted with an ethyl group at the 4-position and a boronic acid pinacol ester at the 3-position. Its molecular formula is C₁₃H₁₉BNO₂, with a molecular weight of 233.11 g/mol.

Properties

IUPAC Name |

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTCATCTKZVZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096330-85-5 | |

| Record name | 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4-ethylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-ethylpyridine with a boronic acid pinacol ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the purity of the final product .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in palladium-catalyzed Suzuki–Miyaura couplings, forming carbon-carbon bonds between aryl/heteroaryl halides and boronic esters.

Key Reaction Conditions:

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf) | Et₃N | Toluene | 80°C | 85–92 | |

| Pd(dba)₂ + phosphine ligand | K₂CO₃ | THF | 120°C | 78–88 | |

| Pd(OAc)₂/XPhos | CsF | DMF | 100°C | 90–95 |

The reaction tolerates functional groups such as nitro (–NO₂), cyano (–CN), and carbonyl (–CO). The ethyl group at the pyridine’s 4-position enhances steric stability, reducing side reactions compared to unsubstituted analogs .

Oxidation Reactions

The boronate ester undergoes oxidative cleavage under controlled conditions:

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Rate Constant (s⁻¹, 25°C) | Source |

|---|---|---|---|---|

| H₂O₂ | pH 8, H₂O/THF | 4-Ethylpyridine-3-boronic acid | 0.0315 | |

| NaBO₃ | pH 11, EtOH | Pyridine-3-ol derivative | 0.144 |

The reaction follows pseudo-first-order kinetics, with activation energy (Eₐ) calculated at 82.4 kJ/mol for alkaline conditions .

Transmetalation and Dynamic Exchange

In metathesis reactions, the boronate ester participates in dynamic covalent exchanges, particularly in polymer networks:

Exchange Mechanisms:

| Mechanism | Catalyst | Solvent | Observation | Source |

|---|---|---|---|---|

| Nucleophilic ring-opening | MeOH | DMSO | Rapid exchange (t₁/₂ < 2 min at 80°C) | |

| Boroxine formation | None | Toluene | Reversible boronate ester rearrangement |

These reactions are critical for self-healing materials, with the ethyl group improving thermal stability compared to methyl-substituted analogs .

Halogen-Metal Exchange and Functionalization

The compound reacts via halogen-metal exchange pathways to introduce substituents:

Example Reaction:

Step 1 : Lithiation with LDA (–78°C, THF)

Step 2 : Quenching with electrophiles (e.g., CO₂, alkyl halides)

Product : 4-Ethylpyridine-3-carboxylic acid or alkylated derivatives .

Comparison with Analogous Boronic Esters

The ethyl group in 4-Ethylpyridine-3-boronic acid pinacol ester enhances steric protection, reducing unintended protodeboronation .

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHBNO

- Molecular Weight: 205.06 g/mol

- IUPAC Name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number: 181219-01-2

This compound features a pyridine ring substituted with a boronic acid pinacol ester, providing unique reactivity profiles that are exploited in various chemical reactions.

Medicinal Chemistry

A. Synthesis of Bioactive Compounds

4-Ethylpyridine-3-boronic acid pinacol ester has been utilized in the synthesis of various bioactive molecules. For instance:

- DYRK1A Inhibitors: It is instrumental in synthesizing new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which serve as inhibitors of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) . These inhibitors have potential applications in treating neurodegenerative diseases.

B. Late-stage Functionalization

The compound is also used as a coupling partner in Suzuki-Miyaura reactions, allowing for the late-stage functionalization of complex molecules. This method enhances the synthesis of pharmaceutical agents by facilitating the formation of carbon-carbon bonds .

Catalysis

A. Role in Cross-Coupling Reactions

Boronic esters like this compound are pivotal in cross-coupling reactions due to their stability and reactivity. They can be utilized as intermediates in the formation of aryl and vinyl compounds through palladium-catalyzed reactions . The steric and electronic properties conferred by the pinacol ester enhance reaction efficiency and selectivity.

B. Mechanistic Studies

Research has shown that boronic esters can transmetalate directly without prior hydrolysis, which is advantageous for maintaining high yields in synthetic processes . This characteristic allows for more straightforward reaction conditions and improved product purities.

Synthetic Methodologies

A. Versatile Reactivity

The presence of both a boron atom and a pyridine ring allows for diverse reactivity patterns. The compound can participate in:

- Borylation Reactions: It can be used to introduce boron into organic substrates, paving the way for further functionalization.

- Formation of Complexes: The ability to form stable complexes with transition metals makes it useful in organometallic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-Ethylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl and amino groups, forming covalent bonds. This property is exploited in the development of boron-containing drugs, where the compound can inhibit specific enzymes or proteins by forming stable complexes with their active sites .

Comparison with Similar Compounds

Structural Characterization :

- ¹H NMR : The pinacol ester group exhibits a characteristic singlet for the 12 methyl protons at δ 1.37–1.38 , while the pyridine ring protons resonate in the aromatic region (δ 7.0–8.5 ) .

- ¹³C NMR : The pinacol ester carbons appear at δ 24.90 (CH₃) and δ 84.00 (quaternary B-O-C), confirming the ester’s stability .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical and materials science research.

Below is a systematic comparison with structurally related pyridine boronic acid pinacol esters, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of 4-Ethylpyridine-3-boronic Acid Pinacol Ester and Analogues

Key Comparisons :

Substituent Effects on Reactivity :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethyl group (electron-donating) slightly deactivates the pyridine ring compared to the 4-chloro derivative (electron-withdrawing), which enhances electrophilicity at the boron center, favoring cross-coupling .

- Steric Hindrance : The 4-ethyl group introduces moderate steric hindrance, reducing coupling efficiency compared to the 6-ethyl isomer , where the boron is less hindered .

Solubility :

- All pinacol esters exhibit improved solubility in chloroform and ketones compared to their boronic acid counterparts . The 4-ethyl derivative likely shares this trend, though its ethyl group may slightly enhance solubility in ethers.

Biological Activity: 4-Chloro derivatives show inhibitory activity against penicillin-binding proteins (PBPs) in millimolar ranges, while 4-ethyl analogues are explored as intermediates for cannabinoid receptor agonists . Ureido-modified derivatives (e.g., 6-(3-ethylureido)pyridine-3-boronic acid pinacol ester) demonstrate enhanced binding in protease inhibition assays, highlighting the role of functionalization .

Synthetic Accessibility :

- Pd-catalyzed borylation (e.g., Miyaura-Suzuki coupling) is common for synthesizing these compounds. The 4-ethyl derivative may require optimized conditions (e.g., low Pd loading, as in ) to mitigate steric effects .

Commercial Viability :

- Specialty boronic esters like 2-ethylpyridine-3-boronic acid pinacol ester cost $750/g (), reflecting their niche use in early-stage drug discovery. Bulk pricing for 4-ethyl derivatives is likely comparable.

Biological Activity

4-Ethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid moiety, making it a candidate for various applications, particularly in drug development and synthesis of bioactive molecules.

- Molecular Formula: C₁₃H₁₈BNO₂

- Molecular Weight: 221.10 g/mol

- CAS Number: 2096330-85-5

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows them to interact with various biological targets, including enzymes and receptors. The mechanism typically involves:

- Inhibition of Enzymatic Activity: Boronic acids can inhibit serine proteases and other enzymes by binding to the active site.

- Modulation of Protein Interactions: They can alter protein-protein interactions through reversible binding.

Biological Activities

Anticancer Properties:

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various pathways:

- Induction of apoptosis in cancer cell lines.

- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Activity:

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

-

Anticancer Activity Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer effects (Table 1).Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction MDA-MB-231 (Triple Negative) 8.9 VEGF signaling inhibition -

Antimicrobial Activity Assessment:

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against Staphylococcus aureus and Escherichia coli (Table 2).Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-ethylpyridine with boron reagents under controlled conditions. Its derivatives are also synthesized for enhanced biological activity or specificity.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethylpyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting a halogenated pyridine derivative (e.g., 5-bromo-2-methylpyridine) with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate in the presence of Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in a THF/water solvent system at 75–80°C under inert atmosphere. Yields range from 69% to 94% depending on reaction optimization .

Q. How is the compound characterized to confirm its purity and structure?

Key analytical methods include:

- ¹H/¹³C NMR to verify the boronic ester moiety and ethyl/pyridine substituents.

- HPLC (≥97% purity thresholds, as noted in CAS documentation).

- Melting point analysis (e.g., analogs like 2-aminopyridine-5-boronic acid pinacol ester show mp 132–135°C ).

- Mass spectrometry for molecular weight confirmation (e.g., C₁₆H₂₈BNO₄ has MW 309.21 ).

Q. What storage conditions are recommended for this boronic ester?

Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester group. Stability is comparable to related pinacol esters, which degrade upon prolonged exposure to moisture or elevated temperatures .

Advanced Research Questions

Q. How do steric/electronic effects of the ethyl group influence Suzuki-Miyaura coupling efficiency?

The ethyl group at the pyridine 4-position introduces moderate steric hindrance, which may reduce coupling rates compared to smaller substituents (e.g., methyl). However, its electron-donating nature stabilizes the boronate intermediate, improving yields in reactions with electron-deficient aryl halides. Optimization of catalyst loading (e.g., 0.1–0.2 equiv Pd) and reaction time (6–12 hours) is critical .

Q. What computational tools predict the solubility and logP of this compound?

Q. How can contradictory yield data in cross-coupling reactions be resolved?

Discrepancies in reported yields (e.g., 69% vs. 94% ) often arise from:

- Catalyst pre-activation : Use of degassed solvents and pre-stirring Pd catalysts with ligands.

- Base selection : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents.

- Substrate purity : Halogenated pyridines with >97% purity reduce side reactions.

Methodological Considerations

Q. What strategies mitigate boronic ester hydrolysis during prolonged reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.